molecular formula C14H17N3O2 B14906802 3-(Dimethylamino-methyleneamino)-1H-indole-2-carboxylic acid ethyl ester

3-(Dimethylamino-methyleneamino)-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B14906802
M. Wt: 259.30 g/mol
InChI Key: MPUAFDKJGMQTBX-UHFFFAOYSA-N
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Description

Ethyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-carboxylate esters.

Scientific Research Applications

Ethyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

  • Ethyl 2-(2-oxoindolin-3-ylidene)acetate
  • Methyl 2-(2-oxoindolin-3-ylidene)acetate
  • Ethyl 2-(2-cyanoacetamido)benzoate

Comparison: Ethyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties. This makes it distinct from other indole derivatives, influencing its reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(dimethylaminomethylideneamino)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)13-12(15-9-17(2)3)10-7-5-6-8-11(10)16-13/h5-9,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAFDKJGMQTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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